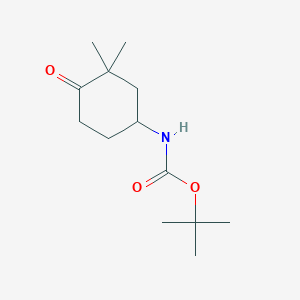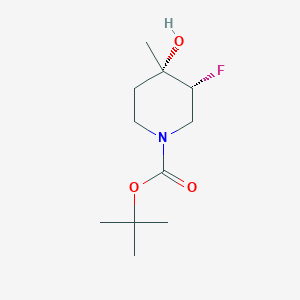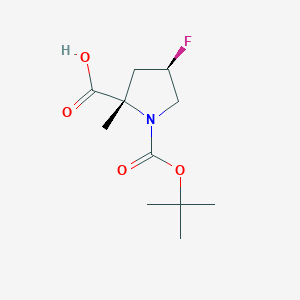![molecular formula C6H3ClFN3 B8242081 4-Chloro-5-fluoropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B8242081.png)
4-Chloro-5-fluoropyrrolo[2,1-f][1,2,4]triazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-5-fluoropyrrolo[2,1-f][1,2,4]triazine is a heterocyclic compound that features a fused pyrrole and triazine ring system.
Vorbereitungsmethoden
The synthesis of 4-Chloro-5-fluoropyrrolo[2,1-f][1,2,4]triazine can be achieved through various synthetic routes. One common method involves the reaction of pyrrole derivatives with appropriate reagents to form the triazine ring. For instance, the use of pyrrole, chloramine, and formamidine acetate has been reported to yield the desired compound . The reaction conditions typically involve the use of solvents such as dimethylformamide (DMF) and bases like sodium hydride . Industrial production methods focus on optimizing yield and purity, often involving multi-step synthesis and purification processes .
Analyse Chemischer Reaktionen
4-Chloro-5-fluoropyrrolo[2,1-f][1,2,4]triazine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Cyclization Reactions: The compound can form additional ring structures through cyclization reactions.
Common reagents used in these reactions include sodium hydride, chloramine, and formamidine acetate . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-Chloro-5-fluoropyrrolo[2,1-f][1,2,4]triazine has several scientific research applications:
Medicinal Chemistry: It is a key intermediate in the synthesis of antiviral drugs such as remdesivir, which has been used in the treatment of COVID-19.
Biological Research: The compound is used in studies related to enzyme inhibition and protein interactions, particularly in the context of kinase inhibitors.
Industrial Applications: It is used in the development of new materials and chemical processes, owing to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 4-Chloro-5-fluoropyrrolo[2,1-f][1,2,4]triazine involves its interaction with specific molecular targets. In the case of antiviral activity, the compound acts by inhibiting viral RNA-dependent RNA polymerase, thereby preventing viral replication . In anticancer applications, it functions as a kinase inhibitor, disrupting signaling pathways that are essential for cancer cell proliferation .
Vergleich Mit ähnlichen Verbindungen
4-Chloro-5-fluoropyrrolo[2,1-f][1,2,4]triazine is unique due to its fused ring structure and the presence of both chlorine and fluorine atoms. Similar compounds include:
Pyrrolo[2,1-f][1,2,4]triazine: The parent compound without the chlorine and fluorine substitutions.
4-Aminopyrrolo[2,1-f][1,2,4]triazine: A derivative with an amino group instead of chlorine and fluorine.
Pyrazolo[4,3-e][1,2,4]triazine: Another fused heterocycle with similar biological activities.
These compounds share structural similarities but differ in their specific chemical properties and biological activities, making this compound a distinct and valuable compound in scientific research.
Eigenschaften
IUPAC Name |
4-chloro-5-fluoropyrrolo[2,1-f][1,2,4]triazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClFN3/c7-6-5-4(8)1-2-11(5)10-3-9-6/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFQUEGBQMALYGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C1F)C(=NC=N2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClFN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbonitrile](/img/structure/B8242003.png)

![(4-Fluoro-1H-pyrrolo[2,3-B]pyridin-5-YL)methanamine](/img/structure/B8242017.png)
![4-Bromo-6-fluoro-2-methyl-1H-benzo[d]imidazole](/img/structure/B8242020.png)



![tert-butyl N-[(1R)-3-(bromomethyl)cyclopentyl]carbamate](/img/structure/B8242074.png)
![1,3-Diethynylbicyclo[1.1.1]pentane](/img/structure/B8242078.png)


![methyl 6-fluoro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate](/img/structure/B8242099.png)

